(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol
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Overview
Description
(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is a chiral piperidine derivative with a benzyl group at the nitrogen atom and a hydroxyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol typically involves the alkylation of a piperidine derivative. One common method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . This intermediate is then deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could remove the hydroxyl group entirely.
Scientific Research Applications
(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving chiral molecules and their interactions with biological systems.
Industry: Used in the synthesis of various industrial chemicals and intermediates .
Mechanism of Action
The mechanism of action of (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is not well-documented. as a chiral piperidine derivative, it likely interacts with biological targets through its chiral centers, influencing the activity of enzymes or receptors. The specific molecular targets and pathways involved would depend on the context of its use, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl: This compound is used as an antifungal agent and has a similar piperidine structure.
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: This compound has a complex structure with multiple hydroxyl groups and is used in various biological studies.
Uniqueness
(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is unique due to its specific chiral centers and the presence of both a benzyl group and a hydroxyl group. These features make it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry.
Biological Activity
(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is a chiral compound belonging to the piperidine class, characterized by its specific stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and neuropharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Benzyl group at the 1-position
- Methyl group at the 5-position
- Hydroxyl group at the 3-position
This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Neurotransmitter receptors : The compound may influence pathways related to mood and cognition by modulating neurotransmitter activity.
- Enzymes : It can act as an inhibitor or modulator of enzymes involved in neurotransmitter synthesis, affecting neurological functions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities in several contexts:
1. Neuropharmacology
Studies suggest that this compound has potential applications in treating neurological disorders by interacting with neurotransmitter systems. Its ability to modulate receptor activity may lead to therapeutic benefits in conditions such as depression or anxiety.
2. Medicinal Chemistry
As a building block for synthesizing various bioactive molecules, this compound serves as an important intermediate in pharmaceutical development. Its unique stereochemistry allows for the creation of derivatives with enhanced biological properties.
3. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibition capabilities, which are crucial for developing drugs targeting specific metabolic pathways.
Table 1: Summary of Biological Activities
Activity Area | Findings | Reference |
---|---|---|
Neuropharmacology | Modulates neurotransmitter systems; potential antidepressant effects | |
Medicinal Chemistry | Serves as an intermediate in synthesizing bioactive compounds | |
Enzyme Inhibition | Inhibits enzymes involved in neurotransmitter synthesis |
Case Study: Neuropharmacological Effects
In a study examining the effects of this compound on mood-related behaviors in animal models, researchers observed significant alterations in behavior consistent with antidepressant-like effects. The compound was administered at varying doses, and subsequent behavioral assessments indicated improvements in depressive symptoms compared to control groups .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(3S,5R)-1-benzyl-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1 |
InChI Key |
ADFBVTAJGJLTTL-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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